molecular formula C11H6ClN7 B10797085 5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797085
M. Wt: 271.66 g/mol
InChI Key: PXBKPHRFNKPFAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-W-1 involves multiple steps, starting from the extraction of the compound from the bulbs of Ornithogalum saudersiae. The process includes:

Industrial Production Methods

Industrial production of OSM-W-1 is still in the research phase, with efforts focused on optimizing the extraction and purification processes to achieve higher yields and purity. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are being explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

OSM-W-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of OSM-W-1 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from the reactions of OSM-W-1 include various oxidized, reduced, and substituted derivatives, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

OSM-W-1 has been extensively studied for its anticancer properties. It exhibits potent cytotoxic activity against various cancer cell lines, including leukemia and pancreatic cancer cells . The compound has shown promise in overcoming drug resistance in cancer cells, making it a potential candidate for developing new anticancer therapies .

Comparison with Similar Compounds

OSM-W-1 is unique compared to other similar compounds due to its potent anticancer activity and novel mechanism of action. Similar compounds include:

While these compounds are effective anticancer agents, OSM-W-1’s ability to target the mitochondria and induce apoptosis through a unique pathway sets it apart, making it a promising candidate for further research and development .

Properties

Molecular Formula

C11H6ClN7

Molecular Weight

271.66 g/mol

IUPAC Name

5-azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C11H6ClN7/c12-8-3-1-7(2-4-8)11-17-15-9-5-14-6-10(16-18-13)19(9)11/h1-6H

InChI Key

PXBKPHRFNKPFAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)N=[N+]=[N-])Cl

Origin of Product

United States

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